3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound that features a piperazine ring, a pyridazine ring, and various substituents including a bromine atom, a methoxy group, and a trifluoromethyl group
Preparation Methods
The synthesis of 3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for potential oxidation reactions.
Reduction: The bromine atom can be reduced under specific conditions.
Substitution: The trifluoromethyl group and the bromine atom can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, allowing it to bind effectively to its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and pyridazine derivatives. For example:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
These compounds share structural similarities but differ in their specific substituents and overall chemical properties. The uniqueness of 3-[4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine lies in its combination of a bromine atom, a methoxy group, and a trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF3N4O2/c1-27-11-2-3-13(18)12(10-11)16(26)25-8-6-24(7-9-25)15-5-4-14(22-23-15)17(19,20)21/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTCCBBMLOHNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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